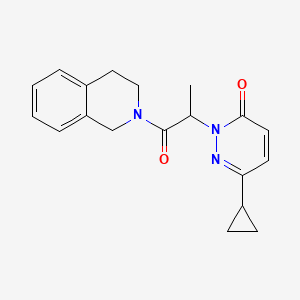
6-cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality 6-cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- Shi et al. (2013) described a Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides. This method involved aryl and vinylic C-H activation and displayed a broad substituent scope, which could be relevant for synthesizing compounds similar to the one (Shi et al., 2013).
- In a study by Kubota and Sanford (2011), the Pd-catalyzed functionalization of cyclopropanes containing various directing groups was explored. This study's insights into cyclopropane chemistry could be useful for understanding the reactivity of the cyclopropyl group in the compound of interest (Kubota & Sanford, 2011).
- Butin et al. (2007) synthesized the novel 4,10-dihydro-3H-pyridazino[1,6-b]isoquinolin-10-one system via acid-catalyzed recyclization. This study provides insights into the synthesis and structure of compounds with similar chemical structures (Butin et al., 2007).
Catalytic Applications and Reaction Mechanisms :
- Zorn et al. (1999) studied the thermal behavior of cycloadducts of nitrones to methyl 2-chloro-2-cyclopropylidene- and 2-chloro-2-spiropentylideneacetates, which are structurally related to the compound . Their findings on cycloaddition reactions and thermal behavior could be relevant for understanding similar reactions involving the target compound (Zorn et al., 1999).
Biological Applications :
- Sirakanyan et al. (2013) focused on the synthesis of new hydrazino derivatives of cyclopenta[c]pyridine and tetrahydroisoquinoline. This research can shed light on potential biological applications and synthetic pathways of similar compounds (Sirakanyan et al., 2013).
- Huang et al. (2014) reported an iodine-catalyzed 1,3-dipolar cycloaddition/oxidation/aromatization cascade, relevant for constructing pyrrolo[2,1-a]isoquinolines. Insights from this study could be applied to the synthesis or functionalization of the target compound (Huang et al., 2014).
Eigenschaften
IUPAC Name |
6-cyclopropyl-2-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13(22-18(23)9-8-17(20-22)15-6-7-15)19(24)21-11-10-14-4-2-3-5-16(14)12-21/h2-5,8-9,13,15H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKRUVLSAKXMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

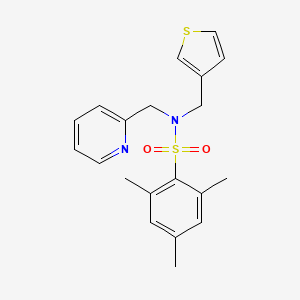
![Ethyl 5-nitro-2-[(5-nitrofuran-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2682533.png)
![Methyl 4-{[2-(4-chloro-2-methylphenoxy)-2,2-difluoroacetyl]amino}benzenecarboxylate](/img/structure/B2682534.png)
![1-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2682536.png)
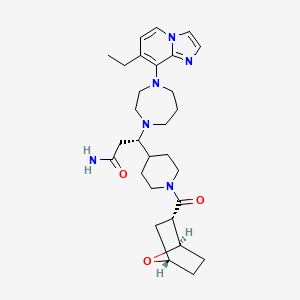
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-methyl-N-phenylacetamide](/img/structure/B2682538.png)
![3-[(5-Methylpyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2682540.png)

![[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea](/img/structure/B2682543.png)
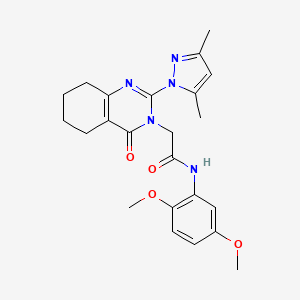
![(Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2682547.png)
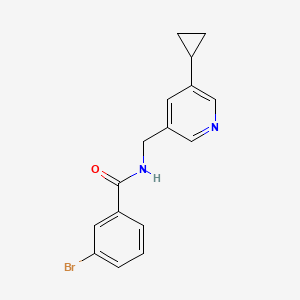
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2682549.png)
